molecular formula C19H18O4 B14691323 Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate CAS No. 30715-59-4

Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate

Cat. No.: B14691323
CAS No.: 30715-59-4
M. Wt: 310.3 g/mol
InChI Key: HJLXVLLKGGDYQM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the condensation of 2-formylbenzoic acid with an appropriate ester in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like methanol under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor activity .

Comparison with Similar Compounds

Comparison: Ethyl 2-(3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for further research and development.

Properties

CAS No.

30715-59-4

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

ethyl 2-(3-oxo-1-phenyl-2-benzofuran-1-yl)propanoate

InChI

InChI=1S/C19H18O4/c1-3-22-17(20)13(2)19(14-9-5-4-6-10-14)16-12-8-7-11-15(16)18(21)23-19/h4-13H,3H2,1-2H3

InChI Key

HJLXVLLKGGDYQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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